

Fmoc-N-PEG7-acid molecular weight and formula

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Compound of Interest

Compound Name: *Fmoc-N-PEG7-acid*

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In-Depth Technical Guide to Fmoc-N-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **Fmoc-N-PEG7-acid**, a versatile linker used in advanced bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Fmoc-N-PEG7-acid is a heterobifunctional linker molecule characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for sequential and controlled conjugation to different molecular entities.

Property	Value	References
Molecular Weight	619.70 g/mol	[1][2][3][4][5][6]
Molecular Formula	C32H45NO11	[3][7]
CAS Number	1863885-74-8	[3][4][5][6]
Purity	Typically >95% (HPLC)	[1][3]
Appearance	Viscous liquid	[5][6]
Storage Conditions	-20°C	[3][4][8]

Chemical Structure and Functionality

Fmoc-N-PEG7-acid incorporates three key functional components:

- Fmoc-Protected Amine:** This protecting group allows for the selective deprotection of the amine, enabling its reaction with a desired molecule in a controlled manner. The Fmoc group is stable under a variety of reaction conditions but can be readily removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
- PEG7 Spacer:** The hydrophilic polyethylene glycol chain, consisting of seven ethylene glycol units, enhances the solubility of the resulting conjugate in aqueous media. This is a critical feature for biological applications, improving the pharmacokinetic properties of the final molecule.
- Terminal Carboxylic Acid:** This functional group can be activated to react with primary or secondary amines on a target molecule, forming a stable amide bond. Common activating agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

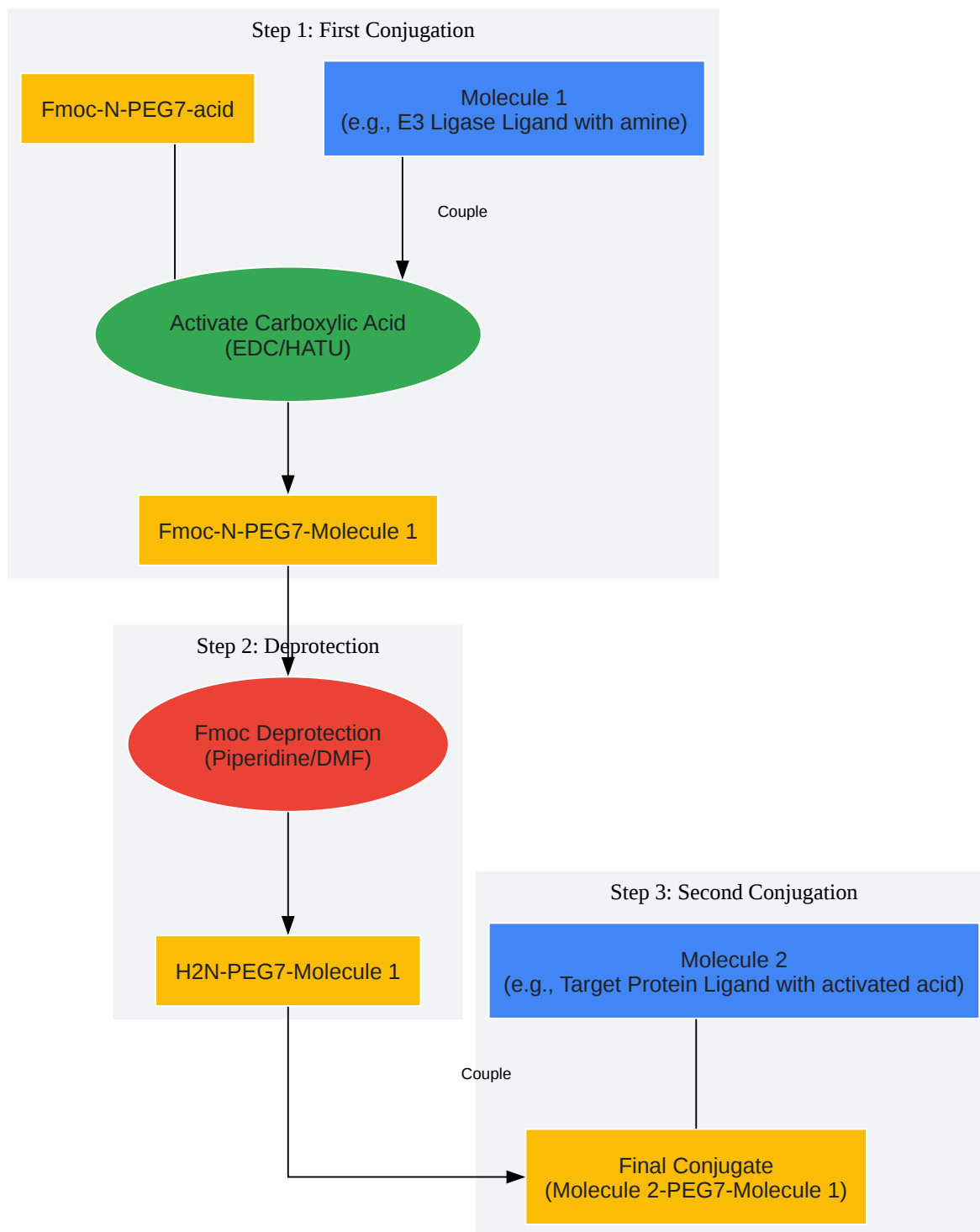
Applications in Bioconjugation and PROTAC Synthesis

The primary application of **Fmoc-N-PEG7-acid** is as a linker in the synthesis of complex biomolecules. Its use is particularly prominent in the development of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Fmoc-N-PEG7-acid serves as a flexible and hydrophilic linker connecting the target protein ligand and the E3 ligase ligand. The defined length and properties of the PEG7 spacer are crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency.

Experimental Workflow: General Protocol for Bioconjugation

The following diagram illustrates a generalized workflow for the use of **Fmoc-N-PEG7-acid** in a sequential bioconjugation process, such as the synthesis of a PROTAC.



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Caption: Sequential conjugation workflow using **Fmoc-N-PEG7-acid**.

Detailed Experimental Protocols

While specific reaction conditions will vary depending on the substrates, the following provides a general methodology for the key steps outlined in the workflow.

Step 1: Carboxylic Acid Activation and First Amide Coupling

- Dissolve **Fmoc-N-PEG7-acid** in an anhydrous polar aprotic solvent such as DMF or DMSO.
- Add the activating agent (e.g., 1.1 equivalents of EDC and 1.2 equivalents of N-Hydroxysuccinimide (NHS), or 1.1 equivalents of HATU).
- Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.
- Add the first molecule containing a primary amine (1.0 equivalent) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by an appropriate method (e.g., LC-MS or TLC).
- Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash chromatography or preparative HPLC).

Step 2: Fmoc Deprotection

- Dissolve the purified Fmoc-protected conjugate in DMF.
- Add a solution of 20% piperidine in DMF.
- Stir the reaction at room temperature for 30-60 minutes.
- Remove the solvent under reduced pressure. The crude product can be purified or used directly in the next step after ensuring the removal of piperidine.

Step 3: Second Amide Coupling

- The deprotected amine from Step 2 is dissolved in a suitable anhydrous solvent.

- The second molecule, containing an activated carboxylic acid, is added to the reaction mixture.
- The reaction is stirred at room temperature, and progress is monitored.
- The final conjugate is purified using appropriate chromatographic methods to yield the desired product.

This guide provides a foundational understanding of **Fmoc-N-PEG7-acid** for its effective application in research and development. For specific applications, optimization of the described protocols will be necessary.

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References

- 1. Fmoc-NH-PEG7-acid, CAS 1863885-74-8 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Fmoc-N-amido-PEG7-acid, 1863885-74-8 | BroadPharm [broadpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. precisepeg.com [precisepeg.com]
- 8. labsolu.ca [labsolu.ca]
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